

A Comprehensive Technical Guide to Substituted Phenethyl Alcohols: Synthesis, Pharmacology, and Analysis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4-Chloro-3-fluorophenethyl alcohol*

Cat. No.: *B1597430*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Part 1: Introduction to Substituted Phenethyl Alcohols

Core Scaffold and Significance

Substituted phenethyl alcohols are a broad and versatile class of organic compounds built upon the 2-phenylethanol scaffold. This structure, consisting of a phenyl group attached to an ethanol backbone, serves as a foundational template for a vast array of biologically active molecules. By modifying the phenyl ring with various substituents, altering the ethyl chain, or functionalizing the hydroxyl group, a diverse chemical space can be explored, leading to compounds with a wide spectrum of pharmacological and other useful properties.

The significance of substituted phenethyl alcohols in medicinal chemistry and pharmacology is profound. They are integral to the structure of many endogenous neurotransmitters, such as dopamine and norepinephrine, and are the basis for numerous pharmaceuticals, research chemicals, and natural products. Their ability to interact with a range of biological targets, including G-protein coupled receptors (GPCRs) and monoamine transporters, makes them a rich area of investigation for the development of new therapeutics.

Scope of the Guide

This technical guide provides an in-depth review of substituted phenethyl alcohols, intended for researchers, scientists, and professionals in drug development. It offers a comprehensive overview of their synthesis, from classical methods to modern catalytic approaches. The guide delves into the pharmacology and mechanisms of action of these compounds, with a particular focus on their interactions with adrenergic and serotonin receptors. Furthermore, it explores the critical structure-activity relationships (SAR) that govern their biological effects and provides an overview of the analytical techniques essential for their characterization. Detailed experimental protocols and visual diagrams are included to provide practical, actionable insights for laboratory work.

Part 2: Synthesis of Substituted Phenethyl Alcohols

The synthesis of substituted phenethyl alcohols can be achieved through a variety of methods, each with its own advantages and limitations. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Classical Synthetic Routes

A common industrial method for the preparation of 2-phenylethanol involves the Friedel-Crafts reaction between benzene and ethylene oxide, using a Lewis acid catalyst such as aluminum trichloride.^[1] This reaction proceeds through the formation of an aluminum alkoxide, which is subsequently hydrolyzed to yield the final product.^[2] A key challenge with this method is the potential for the formation of diphenylethane as a side product, which can be minimized by using an excess of benzene.^[1]

The Grignard reaction provides a versatile route to phenethyl alcohols. It involves the reaction of a phenylmagnesium halide (a Grignard reagent) with ethylene oxide.^{[1][2]} The Grignard reagent is typically prepared from the corresponding halobenzene. This method is particularly useful for laboratory-scale syntheses and for introducing substituents on the phenyl ring by starting with a substituted halobenzene.

Substituted phenethyl alcohols can also be synthesized by the reduction of corresponding phenylacetic acid derivatives. For instance, phenylacetic acid can be reduced to 2-phenylethanol using reagents like sodium borohydride and iodine in tetrahydrofuran (THF).^[2] Esters of phenylacetic acid, such as ethyl phenylacetate, can be reduced using methods like the Bouveault-Blanc reduction, which employs sodium and absolute alcohol.^[3]

Modern Synthetic Methodologies

The catalytic hydrogenation of styrene oxide is another effective method for producing phenethyl alcohol. This process avoids the use of hazardous reagents like diethyl ether and ethylene oxide that are common in Grignard and Friedel-Crafts syntheses.^[3]

A more recent and "green" approach involves the transition-metal-free radical coupling of aromatic alcohols. For example, 1,3-diphenylpropan-1-ols can be synthesized via the β -alkylation of 1-phenylethanol with benzyl alcohols, mediated by t-BuONa, which acts as both a base and a radical initiator.^[4]

Synthesis of Specifically Substituted Phenethyl Alcohols

The synthesis of hydroxy-substituted phenethyl alcohols often requires protective group strategies to prevent unwanted side reactions with the hydroxyl groups. A multi-step synthesis for 3,4-dihydroxy phenethyl alcohol has been described, which involves the synthesis of 3,4-dibenzyloxy benzaldehyde, followed by conversion to 3,4-dibenzyloxy phenylacetaldehyde and subsequent reduction to 3,4-dibenzyloxy phenethyl alcohol, and finally deprotection to yield the desired product.^[5]

Methoxy-substituted phenethyl alcohols can be prepared using various methods. For example, (R)-1-(4-methoxyphenyl)ethanol can be formed via the biocatalytic reduction of 4-methoxyacetophenone. The synthesis of other methoxy-substituted analogs can be achieved through Wittig cyclization reactions of appropriate precursors.^[6]

The introduction of halogen substituents onto the phenyl ring can be accomplished through electrophilic aromatic substitution reactions. For instance, bromination of substituted thiophenes, which are structurally related to the phenyl group, can be achieved with N-bromosuccinimide (NBS).^[7] Similar strategies can be applied to benzene derivatives to produce halo-substituted phenethyl alcohols.

Experimental Protocol: A Representative Synthesis of α -phenethyl alcohol

The following protocol describes the synthesis of α -phenethyl alcohol from acetophenone.^[8]

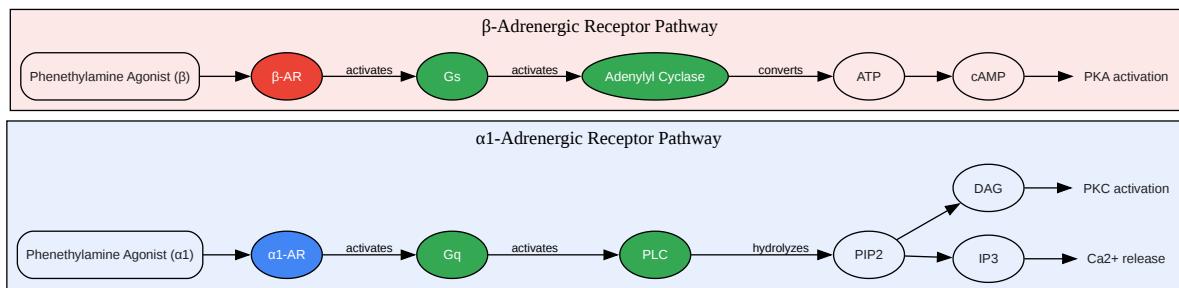
Materials:

- Acetophenone
- B-chlorodiiso-2-ethylapopinocampheylborane
- Ethyl ether (EE)
- Nitrogen gas

Procedure:

- Set up the reaction apparatus under a nitrogen atmosphere.
- To a solution of B-chlorodiiso-2-ethylapopinocampheylborane (9.6 g, 27.5 mmol) in ethyl ether (20 mL) at -25°C, add acetophenone (2.9 g, 3.0 mL, 25 mmol).
- Monitor the reaction for completion over 48 hours using ^{11}B NMR after methanolysis of an aliquot.
- Upon completion, work up the reaction to obtain α -phenethyl alcohol.
- The expected yield is approximately 2.2 g (72%).
- The enantiomeric excess can be determined by capillary GC analysis of its MTPA ester.

Part 3: Pharmacology and Mechanism of Action


Substituted phenethyl alcohols exert their biological effects by interacting with a variety of molecular targets. Their structural similarity to endogenous monoamine neurotransmitters allows them to modulate the activity of several key receptor systems in the central and peripheral nervous systems.

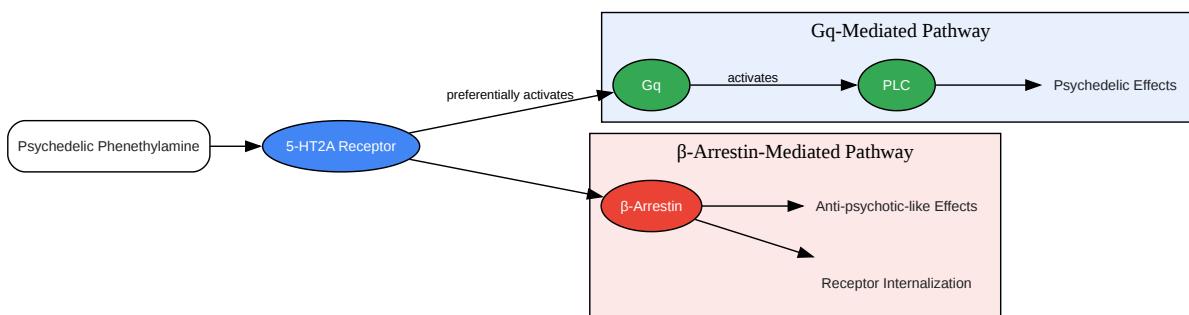
Interaction with Adrenergic Receptors

Many substituted phenethylamines act as agonists at various adrenergic receptor subtypes, including $\alpha 1\text{A}$, $\alpha 1\text{B}$, $\alpha 1\text{D}$, $\alpha 2\text{A}$, $\alpha 2\text{B}$, $\beta 1$, and $\beta 2$.^{[9][10]} The potency and efficacy of these compounds can vary significantly depending on their specific substitution patterns, with some

matching the effects of endogenous ligands like adrenaline.^[9] This interaction with adrenergic receptors underlies their ability to stimulate the sympathetic nervous system, leading to effects such as increased heart rate and blood pressure.^[10]

Upon activation by a phenethylamine agonist, adrenergic receptors, which are G-protein coupled receptors, initiate intracellular signaling cascades. The specific pathway activated depends on the receptor subtype. For example, $\alpha 1$ -adrenergic receptors typically couple to G_q proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular inositol trisphosphate (IP₃) and diacylglycerol (DAG). β -adrenergic receptors, on the other hand, couple to G_s proteins, activating adenylyl cyclase and increasing cyclic AMP (cAMP) levels.

[Click to download full resolution via product page](#)


Adrenergic Receptor Signaling Pathways

Interaction with Serotonin Receptors

A significant number of substituted phenethylamines exhibit high affinity for serotonin receptors, particularly the 5-HT_{2A} subtype.^[11] This interaction is responsible for the psychedelic and hallucinogenic effects of compounds like mescaline and the 2C series of drugs.^[11] Agonism at the 5-HT_{2A} receptor is a key area of research for understanding consciousness and for the development of novel treatments for psychiatric disorders.

The 5-HT2A receptor is a GPCR that primarily couples to the Gq/11 protein, leading to the activation of the phospholipase C (PLC) pathway, which results in the production of inositol phosphates and diacylglycerol, and a subsequent increase in intracellular calcium.[11][12] However, it is now understood that 5-HT2A receptor signaling is more complex, with evidence for the involvement of other pathways, such as the phospholipase A2 (PLA2) and phospholipase D (PLD) pathways.[11]

Furthermore, recent research has highlighted the importance of "functional selectivity" or "biased agonism," where different ligands can stabilize different conformations of the receptor, leading to the preferential activation of distinct downstream signaling pathways. For the 5-HT2A receptor, two major pathways are the Gq-mediated pathway and the β -arrestin-mediated pathway. It has been shown that the psychedelic potential of 5-HT2A agonists is correlated with their efficacy in activating the Gq pathway, while β -arrestin-biased agonists may have antipsychotic-like effects.[13][14]

[Click to download full resolution via product page](#)

5-HT2A Receptor Biased Agonism

Other Pharmacological Targets

In addition to adrenergic and serotonin receptors, substituted phenethylamines can interact with other targets, including:

- Dopamine Transporter (DAT): Some phenethylamines can reverse the function of the dopamine transporter, leading to an increase in extracellular dopamine levels.[15]
- Trace Amine-Associated Receptor 1 (TAAR1): Phenethylamine is a potent agonist of TAAR1, which is involved in regulating monoamine neurotransmission.[16]
- Monoamine Oxidase (MAO): Phenethylamine is a substrate for MAO-B, which rapidly metabolizes it.[15]

Antimicrobial Properties

Phenethyl alcohol and some of its derivatives possess antimicrobial and disinfectant properties. [2] Their mechanism of action is thought to involve the disruption of the cellular permeability barrier of microorganisms.[17]

Part 4: Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR)

Principles of SAR and QSAR in Drug Design

Structure-Activity Relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its biological activity.[18] By systematically modifying the structure and observing the effects on activity, researchers can develop a qualitative understanding of how the molecule interacts with its target.

Quantitative Structure-Activity Relationship (QSAR) takes this a step further by developing mathematical models that correlate the chemical structure of a molecule with its biological activity in a quantitative manner.[18][19] These models use molecular descriptors (physicochemical properties, electronic properties, etc.) to predict the activity of new, untested compounds, thereby accelerating the drug discovery process.[19]

SAR of Substituted Phenethyl Alcohols at Adrenergic Receptors

The interaction of substituted phenethylamines with adrenergic receptors is highly dependent on their chemical structure.[20]

- Substitution on the Phenyl Ring: The presence of a catechol moiety (3,4-dihydroxy groups) on the phenyl ring is crucial for maximal activity at adrenergic receptors.[9][20]
- Substitution on the Ethyl Side Chain: A hydroxyl group at the β -position of the ethylamine side chain, particularly in the (R)-configuration, enhances agonist activity.[20]
- Substitution on the Amino Group: The size of the substituent on the amino nitrogen influences receptor selectivity. As the size of the N-substituent increases, α -adrenergic activity generally decreases, while β -adrenergic activity increases.[20] For example, norepinephrine (primary amine) has more α -activity, while isoproterenol (isopropyl-substituted amine) is a potent β -agonist with little α -activity.[20]

SAR of Substituted Phenethyl Alcohols at Serotonin Receptors

For 5-HT2A receptor agonists, the substitution pattern on the phenyl ring is a key determinant of activity.

- Methoxy and Halogen Substituents: The presence of methoxy groups, particularly at the 2- and 5-positions of the phenyl ring, is a common feature of many potent 5-HT2A agonists (e.g., the 2C series). Halogen substitution at the 4-position can also significantly enhance potency.
- N-Substitution: While N-alkylation often reduces 5-HT2A activity, N-benzyl substitution has been found to be an exception, leading to increased affinity and potency.

Tabulated SAR Data

Substitution	Position	Effect on Adrenergic Activity	Effect on 5-HT2A Activity
Hydroxyl	3, 4 (Catechol)	Greatly increases activity	Generally decreases activity
Hydroxyl	β -position	Enhances activity	Variable
Methoxy	2, 5	Variable	Potent agonist activity
Halogen	4	Variable	Enhances potency
Alkyl	α -position	Can increase duration of action	Variable
Alkyl	N-position	Small alkyl groups maintain α/β activity; larger groups increase β -selectivity	Generally decreases activity (except N-benzyl)

Part 5: Analytical Techniques for Characterization

The accurate identification and quantification of substituted phenethyl alcohols are crucial in various fields, including pharmaceutical analysis, forensic toxicology, and clinical chemistry. A combination of chromatographic and spectroscopic techniques is typically employed.

Chromatographic Methods

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like phenethylamines.^[21] However, the primary and secondary amine groups in many of these compounds can lead to poor peak shape and adsorption on the GC column.^[21] To overcome this, derivatization is often employed. Common derivatizing agents include trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA).^{[22][23]} Derivatization improves volatility, thermal stability, and chromatographic performance, and can also yield more informative mass spectra.^[21]

HPLC is another widely used technique for the analysis of substituted phenethyl alcohols. It is particularly useful for compounds that are not amenable to GC analysis due to low volatility or thermal instability. Reversed-phase HPLC with UV detection is a common setup.

Spectroscopic Methods

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. ^1H NMR and ^{13}C NMR spectra provide detailed information about the carbon-hydrogen framework of substituted phenethyl alcohols.[24][25][26] In ^1H NMR, the protons on the carbon bearing the hydroxyl group typically appear in the 3.4-4.5 ppm range.[27]

IR spectroscopy is used to identify the functional groups present in a molecule. Alcohols exhibit a characteristic broad O-H stretching absorption in the range of 3300-3600 cm^{-1} and a C-O stretching absorption around 1050 cm^{-1} .[27]

Detailed Experimental Protocols for Analysis

This protocol is adapted for the analysis of phenethylamine derivatives in a biological matrix. [22][28]

Sample Preparation (Liquid-Liquid Extraction):

- To 2 mL of urine sample, adjust the pH to approximately 10 using a 5% aqueous sodium carbonate solution.
- Add 1 mL of ethyl acetate, vortex-mix, and centrifuge to separate the layers.
- Collect the organic (ethyl acetate) layer.
- Repeat the extraction with another 1 mL of ethyl acetate.
- Combine the organic phases and add an appropriate amount of anhydrous sodium sulfate for dehydration.

Derivatization (with PFPA):

- Evaporate the dried ethyl acetate extract to dryness under a stream of nitrogen.
- Add 50 μL of ethyl acetate and 50 μL of pentafluoropropionic anhydride (PFPA).
- Cap the vial and heat at 70°C for 20 minutes.

- Cool to room temperature and evaporate the excess reagent under a stream of nitrogen.
- Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

GC-MS Parameters (Example):

- Column: 30 m x 0.25 mm ID, 0.25 μ m film thickness capillary column (e.g., DB-5ms)
- Carrier Gas: Helium
- Injector Temperature: 250°C
- Oven Temperature Program: Start at 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.
- MS Ionization: Electron Impact (EI) at 70 eV

Part 6: Conclusion and Future Perspectives

Substituted phenethyl alcohols represent a cornerstone of medicinal chemistry and pharmacology. Their rich and diverse biological activities, stemming from their interactions with key neurotransmitter systems, continue to make them a fertile ground for drug discovery and neuroscience research. The synthetic methodologies for accessing these compounds are well-established and continue to evolve with the advent of greener and more efficient chemical transformations.

Future research in this area will likely focus on several key aspects. The exploration of biased agonism at GPCRs, particularly the 5-HT2A receptor, holds immense promise for the development of novel therapeutics with improved efficacy and reduced side effects. The application of advanced QSAR and computational modeling techniques will further refine our ability to design ligands with specific pharmacological profiles. As our understanding of the complex signaling networks in the brain deepens, so too will our ability to rationally design substituted phenethyl alcohols to modulate these pathways for therapeutic benefit. The continued development of sensitive and robust analytical methods will also be crucial for both preclinical research and clinical applications.

Part 7: References

- Consensus. (n.d.). Pharmacological interactions of phenethylamine with adrenergic receptors. Retrieved from --INVALID-LINK--
- Consensus. (n.d.). What is Phenethylamine (PEA) mechanism of action?. Retrieved from --INVALID-LINK--
- National Center for Biotechnology Information. (n.d.). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Retrieved from --INVALID-LINK--
- National Center for Biotechnology Information. (n.d.). Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. Retrieved from --INVALID-LINK--
- National Center for Biotechnology Information. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Retrieved from --INVALID-LINK--
- Blossom Analysis. (n.d.). Identification of 5-HT 2A Receptor Signaling Pathways Responsible for Psychedelic Potential. Retrieved from --INVALID-LINK--
- ResearchGate. (n.d.). Detailed signal transduction pathways of serotonin-2A receptors. Retrieved from --INVALID-LINK--
- SciSpace. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Retrieved from --INVALID-LINK--
- Shimadzu. (n.d.). Analysis of Phenethylamines Using On-Column TFA Derivatization. Retrieved from --INVALID-LINK--
- BenchChem. (n.d.). Application Note: GC-MS Analysis of N-(2-methoxy)benzyl Phenethylamine Derivatives. Retrieved from --INVALID-LINK--
- MDPI. (2024). In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. Retrieved from --INVALID-LINK--
- Wikipedia. (n.d.). Phenethylamine. Retrieved from --INVALID-LINK--

- ChemicalBook. (n.d.). Phenethyl alcohol(60-12-8) 1H NMR spectrum. Retrieved from --INVALID-LINK--
- PrepChem.com. (n.d.). Synthesis of α -phenethyl alcohol. Retrieved from --INVALID-LINK--
- LibreTexts Chemistry. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. Retrieved from --INVALID-LINK--
- StuDocu. (n.d.). Org. pharmaceutical chemistry 4 stage 1 sem Lec. 3 Adrenergic Agents 2023-2024 1 Sympathomimetic agents Sympathomim. Retrieved from --INVALID-LINK--
- Journal of Analytical Toxicology. (n.d.). GC-MS Analysis of Ring and Side Chain Regioisomers of Ethoxyphenethylamines. Retrieved from --INVALID-LINK--
- PrepChem.com. (n.d.). Synthesis of 2-phenylethyl alcohol. Retrieved from --INVALID-LINK--
- The Hive. (2004). Synthesis Of Phenylethyl Alcohol. Retrieved from --INVALID-LINK--
- PubMed. (1999). Quantitative structure-activity relationship analysis of phenolic antioxidants. Retrieved from --INVALID-LINK--
- KoreaScience. (n.d.). Establishment and Evaluation of GC/MS Methods for Urinalysis of Multiple Phenethylamines. Retrieved from --INVALID-LINK--
- Sciencemadness Wiki. (n.d.). Phenethyl alcohol. Retrieved from --INVALID-LINK--
- National Center for Biotechnology Information. (n.d.). Green Synthesis of Diphenyl-Substituted Alcohols Via Radical Coupling of Aromatic Alcohols Under Transition-Metal-Free Conditions. Retrieved from --INVALID-LINK--
- PubMed. (n.d.). Mechanism of action of phenethyl alcohol: breakdown of the cellular permeability barrier. Retrieved from --INVALID-LINK--
- SpectraBase. (n.d.). Phenethyl alcohol, .alpha.,.alpha.-dimethyl- - Optional[1H NMR]. Retrieved from --INVALID-LINK--
- ChemicalBook. (n.d.). 2-(trifluoromethyl)phenethyl alcohol(94022-96-5) 1 h nmr. Retrieved from --INVALID-LINK--

- Wikipedia. (n.d.). Phenethyl alcohol. Retrieved from --INVALID-LINK--
- Sigma-Aldrich. (n.d.). 4-Methoxyphenethyl alcohol 99 702-23-8. Retrieved from --INVALID-LINK--
- Medicinal Chemistry Class Notes. (n.d.). Quantitative structure-activity relationships (QSAR). Retrieved from --INVALID-LINK--
- International Journal of Pharmaceutical Sciences and Research. (2023). QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP AND GROUP-BASED QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP: A REVIEW. Retrieved from --INVALID-LINK--
- Google Patents. (n.d.). CN101580460B - Synthetic method of 3, 4-dihydroxy phenethyl alcohol. Retrieved from --INVALID-LINK--
- ResearchGate. (n.d.). Quantitative structure-activity relationship methods: Perspectives on drug discovery and toxicology. Retrieved from --INVALID-LINK--
- ResearchGate. (n.d.). Synthesis of methoxy-and methylthio-substituted.... Retrieved from --INVALID-LINK--
- MDPI. (n.d.). Validation of Quantitative Structure-Activity Relationship (QSAR) Model for Photosensitizer Activity Prediction. Retrieved from --INVALID-LINK--
- Google Patents. (n.d.). CN100432035C - Technical method for synthesizing beta p-hydroxy phenethyl alcohol. Retrieved from --INVALID-LINK--
- Sciencemadness.org. (2019). Pathways to phenethyl alcohol. Retrieved from --INVALID-LINK--
- ResearchGate. (n.d.). Synthesis and Reactions of Halo-Substituted Alkylthiophenes. A Review. Retrieved from --INVALID-LINK--

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phenethyl alcohol - Wikipedia [en.wikipedia.org]
- 2. Phenethyl alcohol - Sciencemadness Wiki [scencemadness.org]
- 3. Synthesis Of Phenylethyl Alcohol , Hive Methods Discourse [chemistry.mdma.ch]
- 4. Green Synthesis of Diphenyl-Substituted Alcohols Via Radical Coupling of Aromatic Alcohols Under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN101580460B - Synthetic method of 3, 4-dihydroxy phenethyl alcohol - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. prepchem.com [prepchem.com]
- 9. consensus.app [consensus.app]
- 10. mdpi.com [mdpi.com]
- 11. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. blossomanalysis.com [blossomanalysis.com]
- 15. consensus.app [consensus.app]
- 16. Phenethylamine - Wikipedia [en.wikipedia.org]
- 17. 1-Phenylethanol, (R)- | C8H10O | CID 637516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. ijpsr.com [ijpsr.com]
- 19. fiveable.me [fiveable.me]
- 20. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 21. benchchem.com [benchchem.com]
- 22. scispace.com [scispace.com]
- 23. academic.oup.com [academic.oup.com]

- 24. Phenethyl alcohol(60-12-8) 1H NMR spectrum [chemicalbook.com]
- 25. spectrabase.com [spectrabase.com]
- 26. 2-(TRIFLUOROMETHYL)PHENETHYL ALCOHOL(94022-96-5) 1H NMR spectrum [chemicalbook.com]
- 27. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 28. shimadzu.com [shimadzu.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Substituted Phenethyl Alcohols: Synthesis, Pharmacology, and Analysis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1597430#literature-review-on-substituted-phenethyl-alcohols>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com